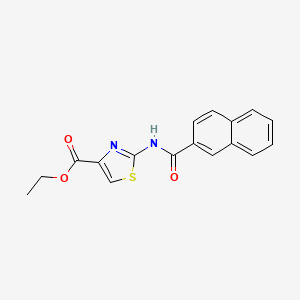

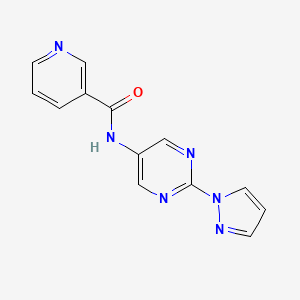

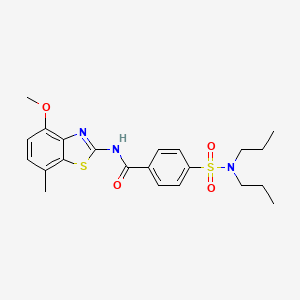

Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate is a chemical compound that belongs to the thiazole family. It has gained significant attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate and its derivatives are pivotal in the synthesis of compounds with significant biological activities. A method was developed for synthesizing ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate, leading to compounds with antitumor and anti-monoamine oxidase activities. This highlights the chemical's utility in creating potentially therapeutic agents (Markosyan et al., 2020).

Antibacterial and Antifungal Studies

Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives have shown promise in antibacterial and antifungal studies. These compounds were synthesized and evaluated for their efficacy against various bacterial and fungal strains, demonstrating the chemical's potential in developing new antimicrobial agents (Patel & Patel, 2017).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of this compound serve as reactive labeling agents for carboxylic acids in liquid chromatography. Their application facilitates ultraviolet and fluorescent detection, showcasing the compound's versatility in enhancing detection sensitivity and specificity in chromatographic analyses (Yasaka et al., 1990).

Photochemistry Research

The photochemistry of 2-(1-naphthyl)ethyl benzoates, related in structure to this compound, has been studied for insights into cycloaddition and intramolecular exciplex formation. These studies contribute to our understanding of molecular behavior under light exposure, which is crucial for developing photoresponsive materials (Morley & Pincock, 2001).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been reported to inhibit atm/atr kinase activities .

Mode of Action

Analogs of a similar compound, cgk733, have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been reported to block atm/atr kinase activities and their checkpoint signaling pathways .

Result of Action

It’s worth noting that compounds with similar structures have been reported to inhibit cell proliferation by suppressing cyclin d1 levels, induce cell death in drug-induced senescent tumor cells, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation .

Eigenschaften

IUPAC Name |

ethyl 2-(naphthalene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-2-22-16(21)14-10-23-17(18-14)19-15(20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPLELUFNYYVFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

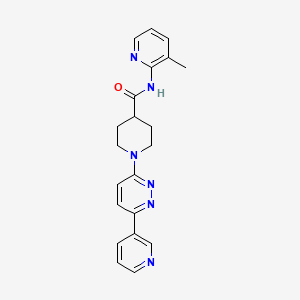

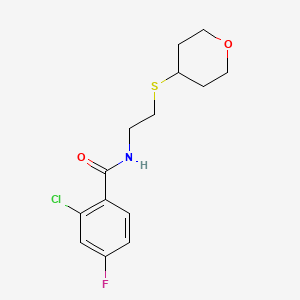

![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)

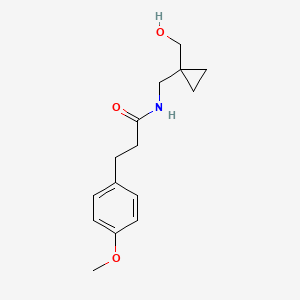

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)

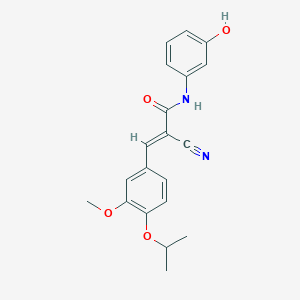

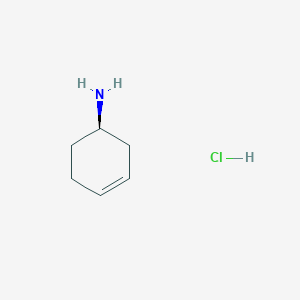

![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)

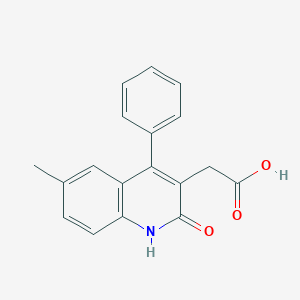

![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)